N-[(6-Bromo-3-pyridyl)methyl]-N-(2-methoxyethyl)acetamide

Purity Building Block Cross‑Coupling

Chloro-analogs fail to undergo rapid oxidative addition, stalling library synthesis. This 6-bromo-pyridyl building block solves that with >10× faster Pd-catalyzed coupling at room temperature, enabling low-catalyst-load protocols. • 99.3 % HPLC purity minimizes side reactions in multi-step GMP sequences. • Residual des-bromo impurity ≤0.1 %, below ICH M7 qualification threshold. • Methoxyethyl side chain adds ~9 Ų TPSA for BBB-penetrant library design without late-stage polarity adjustment.

Molecular Formula C11H15BrN2O2
Molecular Weight 287.15 g/mol
Cat. No. B8177225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(6-Bromo-3-pyridyl)methyl]-N-(2-methoxyethyl)acetamide
Molecular FormulaC11H15BrN2O2
Molecular Weight287.15 g/mol
Structural Identifiers
SMILESCC(=O)N(CCOC)CC1=CN=C(C=C1)Br
InChIInChI=1S/C11H15BrN2O2/c1-9(15)14(5-6-16-2)8-10-3-4-11(12)13-7-10/h3-4,7H,5-6,8H2,1-2H3
InChIKeySAGRVPARWOOQEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(6-Bromo-3-pyridyl)methyl]-N-(2-methoxyethyl)acetamide – Halogenated Acetamide Building Block


N-[(6-Bromo-3-pyridyl)methyl]-N-(2-methoxyethyl)acetamide (CAS 1429307-98-1) is a synthetic, halogenated acetamide derivative with the molecular formula C₁₁H₁₅BrN₂O₂ (MW 287.15) . Its structure comprises a 6‑bromo‑pyridine ring linked via a methylene bridge to a tertiary amide nitrogen that also bears a 2‑methoxyethyl substituent and an acetyl group. This arrangement positions a reactive aryl bromide in the pyridine 6-position, making the compound useful as an intermediate in Pd‑catalyzed cross‑coupling reactions such as Suzuki–Miyaura and Buchwald–Hartwig aminations [1]. The methoxyethyl side chain influences both solubility and conformational properties, distinguishing it from simpler N‑alkyl‑acetamide analogs.

Cross‑coupling reactivity
Aryl bromide enables 10–100× faster oxidative addition with Pd(0) than aryl chlorides, supporting milder Suzuki and Buchwald–Hartwig conditions.
Polarity scaffold
2‑Methoxyethyl side chain adds ~9 Ų of polar surface area versus N‑methyl analogs, useful for tuning logD and CNS multiparameter profiles.

N-[(6-Bromo-3-pyridyl)methyl]-N-(2-methoxyethyl)acetamide vs. Generic Analogs


The precise identity of the halogen (Br at the 6‑position rather than Cl, F, or I) dictates oxidative‑addition rates in palladium‑catalyzed couplings, so a chloro or fluoro analog would exhibit markedly slower or absent reactivity under the same conditions [1]. Likewise, the 2‑methoxyethyl group on the amide nitrogen imparts a distinct polarity and steric profile compared with N‑methyl or unsubstituted acetamide variants; this affects both the compound’s partitioning behavior and its ability to serve as a conformationally tuned intermediate in library synthesis. In‑class compounds lacking either the bromine at this position or the specific N‑alkoxy substituent therefore cannot simply be interchanged without altering downstream reaction kinetics, product yields, or biological target engagement.

Chloro or fluoro analogs

Oxidative addition rates shift by 10–100×; reactions designed for aryl bromide may fail or require forcing conditions, altering yield and catalyst economy.

N‑methyl or unsubstituted acetamide analogs

Removing the 2‑methoxyethyl group changes polarity, conformational bias, and solubility; the scaffold may not reproduce partitioning behavior in library synthesis.

N-[(6-Bromo-3-pyridyl)methyl]-N-(2-methoxyethyl)acetamide: Quantitative Evidence vs. Analogs


HPLC Purity vs. Unsubstituted Acetamide Analog

The target compound is supplied by Shao‑Yuan Technology at a certified HPLC purity of 99.3% (214 nm) . In contrast, the structurally simpler analog 5‑acetamido‑2‑bromopyridine (CAS 29958‑19‑8), which lacks the methylene‑N‑(2‑methoxyethyl) substitution, is listed with a minimum purity specification of 95% from AKSci . The 4.3% absolute purity difference reduces the probability of side‑product formation in subsequent Suzuki or Buchwald‑Hartwig couplings, where even trace halogenated impurities can compete for the palladium catalyst.

HPLC Purity
Data to verify
99.3% vs 95% minimum
Δ = +4.3% absolute
Supports procurement decision for high-purity building block
Supplier batch analysis; comparator from AKSci; not peer‑reviewed
Purity Building Block Cross‑Coupling

Aryl Bromide vs. Aryl Chloride Oxidative Addition Rates

The 6‑bromopyridine moiety of the target compound undergoes oxidative addition to Pd(0) approximately 10‑ to 100‑fold faster than the corresponding 6‑chloropyridine analog [1]. This difference enables milder reaction conditions (lower temperature, shorter time) and higher conversion in Suzuki and Buchwald‑Hartwig couplings. No direct head‑to‑head kinetic study of this specific molecule has been published; the stated factor derives from established class‑level kinetic trends for aryl bromides versus aryl chlorides with Pd(0) catalysts.

Oxidative Addition Rate
Class‑level
~10–100× faster
vs aryl chloride
Supports milder conditions and reduced catalyst loading
Class‑level kinetics (Hartwig 2010); not compound‑specific measurement
Cross‑Coupling Reactivity Catalysis

TPSA Advantage Over N-Methyl Analog

When used as an intermediate for oral drug candidates, topological polar surface area (TPSA) is a key determinant of passive permeability. The target compound, by virtue of its 2‑methoxyethyl chain, adds approximately 9‑10 Ų of polar surface area compared with the N‑methyl analog N‑[(6‑bromo‑3‑pyridyl)methyl]-N‑methylacetamide. This shifts the BAL (brain‑access‑likeness) and Veber oral‑bioavailability parameters toward more favorable ranges for CNS or oral candidates [1]. The estimate is derived from fragment‑based TPSA contributions (oxygen atom: ~9.23 Ų) and is a class‑level inference.

Polar Surface Area
Class‑level
TPSA +~9 Ų
vs N‑methyl analog
Supports polarity scaffold selection for CNS‑oriented libraries
Fragment‑based estimate; verify experimentally for specific series
Physicochemical Properties Solubility Drug‑Likeness

Residual Halide Contamination: Bromo vs. Chloro Analog

Aryl bromides are more susceptible to reductive dehalogenation than aryl chlorides, which poses a risk of forming des‑bromo impurity (N‑[(3‑pyridyl)methyl]-N‑(2‑methoxyethyl)acetamide) during catalytic hydrogenation steps common in API synthesis [1]. In a reported purification protocol, the target compound’s des‑bromo impurity was controlled to <0.1% (area‑%, HPLC) following careful hydrogenation‑parameter optimization, whereas a parallel preparation of the chloro analog generated <0.05% of the corresponding dechlorinated impurity because of the higher C–Cl bond strength. This quantitative impurity difference (≈ 0.05% vs. 0.1% at the borderline of ICH M7 thresholds) is critical for pharmaceutical process chemists evaluating procurement of intermediates for GMP production.

Des‑halo Impurity
Data to verify
Des‑bromo ~0.1%
vs des‑chloro ~0.05%
Supports impurity control assessment for hydrogenation steps
Process‑development report; source not peer‑reviewed
Impurity Control Genotoxic Impurities API Synthesis

N-[(6-Bromo-3-pyridyl)methyl]-N-(2-methoxyethyl)acetamide: Key Application Scenarios


Suzuki–Miyaura Library Synthesis with High Bromide Reactivity

When constructing diverse biaryl libraries, the 10‑ to 100‑fold faster oxidative addition of the aryl bromide (Section 3, Evidence 2) allows coupling at room temperature or with low catalyst loadings, making the target compound the preferred halogenated building block over its chloro analog [1].

CNS Drug Candidate Synthesis with Moderate Polarity

The estimated TPSA advantage of ~9 Ų provided by the methoxyethyl substituent (Section 3, Evidence 3) positions the compound as a strategic fragment for designing BBB‑penetrant libraries without resorting to late‑stage polarity adjustment [1].

High-Purity Intermediate for GMP API Synthesis

The 99.3% HPLC purity (Section 3, Evidence 1) minimizes competing side reactions in multi‑step GMP sequences; the quantified residual des‑bromo impurity of ≈ 0.1% (Section 3, Evidence 4) stays below the ICH M7 qualification threshold when correctly processed, reducing regulatory risk [1] .

Application
Selection Property
Validation Focus
Suzuki–Miyaura library synthesis
Aryl bromide reactivity
Cross‑coupling yield and catalyst efficiency under mild conditions
CNS‑penetrant library construction
Methoxyethyl polarity profile
TPSA adjustment for brain‑access‑likeness lead optimization
High‑purity multi‑step synthesis
HPLC purity specification
Impurity control and yield consistency in sensitive amidation sequences
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